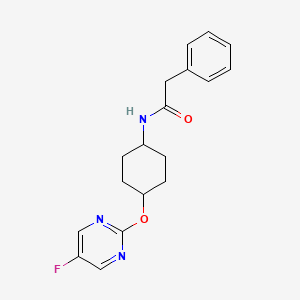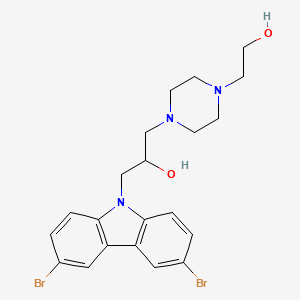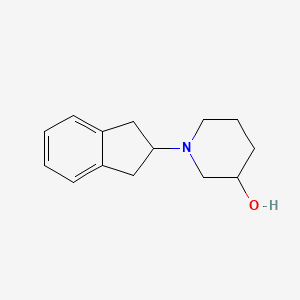
1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various piperidine derivatives has been explored in the provided studies. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involved the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another study reported the synthesis of a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one using Michael addition of secondary amine to an α, β-unsaturated carbonyl compound . Additionally, a new synthesis method for all four stereoisomers of 2-(2,3-dihydroxypropyl)piperidine was demonstrated through iterative asymmetric dihydroxylation, which provided enantiomeric enhancement .
Molecular Structure Analysis
The molecular structure and geometry of the synthesized compounds were characterized using various spectroscopic techniques. X-ray crystallography was employed to study the crystal structure of the novel quinolinone derivative . Density functional theory (DFT) and Hartree–Fock calculations were used to determine the molecular structure, vibrational frequencies, and infrared intensities of the 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one molecule . These studies provided insights into the conformational stability and electronic properties of the molecules.
Chemical Reactions Analysis
The chemical reactivity and interactions of the synthesized compounds were analyzed using different theoretical approaches. For the quinolinone derivative, natural bond orbital analysis was used to analyze hyperconjugative interactions and charge delocalization, while local reactivity descriptors were calculated to identify chemically reactive sites in the molecule . The vibrational analysis and molecular electrostatic potential were also studied to understand the chemical behavior of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were evaluated through experimental and theoretical methods. The antimicrobial activity of the piperidine derivatives was assessed in vitro against bacterial and fungal pathogens, revealing that the nature of substitutions on the benzhydryl and sulfonamide rings influenced antibacterial activity . Theoretical calculations were used to predict thermodynamic properties and electronic absorption spectra, which were found to be in agreement with experimental data . The vibrational spectra of the benzoxazolone derivative were measured and compared with theoretical data, confirming the accuracy of the computational methods .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-ol derivatives have shown promising antimicrobial activity. A study by Kottapalle and Shinde (2021) synthesized compounds with varying substituents and observed significant antibacterial and antifungal activity, especially in compounds with specific electron withdrawing and releasing groups. This suggests the potential of these compounds in antimicrobial applications (Kottapalle & Shinde, 2021).
Wirkmechanismus
Zukünftige Richtungen
The compound has shown promising results in the context of Alzheimer’s disease, suggesting it could be a candidate for further development . Future research could focus on optimizing the compound’s structure to enhance its efficacy and selectivity, as well as conducting more in-depth studies on its mechanism of action .
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-6-3-7-15(10-14)13-8-11-4-1-2-5-12(11)9-13/h1-2,4-5,13-14,16H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTFDMIGXUNMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B3005925.png)
![5-((4-bromobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005927.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B3005928.png)

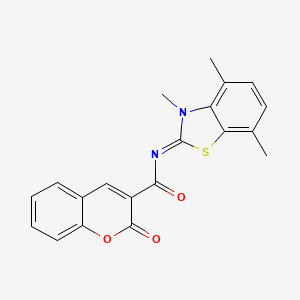
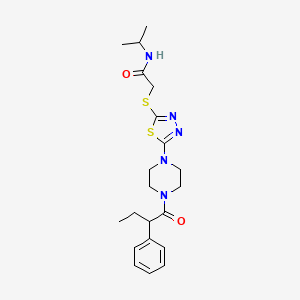
![(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B3005935.png)
![N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3005938.png)
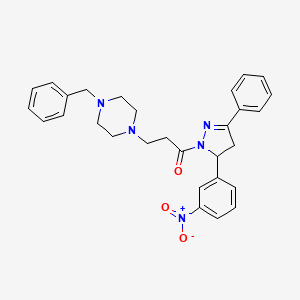
![1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B3005941.png)
